molecular formula C13H13N5O3 B2914847 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034599-27-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2914847
CAS No.: 2034599-27-2
M. Wt: 287.279
InChI Key: JSLKGUJEHWUZOZ-UHFFFAOYSA-N
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Description

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, a structure of significant interest in medicinal chemistry . This compound features an 8-ethoxy substitution on the triazolopyrazine core, which is linked via a methylene bridge to a furan-3-carboxamide group. The 1,2,4-triazole moiety is a established pharmacophore known for its ability to engage in hydrogen bonding and dipole interactions with biological targets, contributing to high binding affinity and influencing the pharmacokinetic properties of drug candidates . The fused triazolopyrazine system is a privileged structure in drug discovery, with derivatives reported to exhibit a wide spectrum of pharmacological activities. These activities include functioning as antagonists for neurology targets, and exhibiting potential in areas such as inflammation and oncology, as seen in structurally related compounds . The presence of the furan ring, a heteroaromatic system, further enhances the molecular diversity of this reagent, making it a valuable intermediate for constructing more complex molecules or for probing biological systems. Research into similar compounds indicates that the [1,2,4]triazolo[4,3-a]pyrazine core can be efficiently synthesized via methods such as oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This reagent is intended for research and development purposes only, specifically for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel chemical entities for biological screening. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS IN HUMANS OR ANIMALS.

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-2-21-13-11-17-16-10(18(11)5-4-14-13)7-15-12(19)9-3-6-20-8-9/h3-6,8H,2,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLKGUJEHWUZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide is a compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This article aims to explore its biological activity, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazolo-pyrazine core combined with a furan carboxamide moiety. The synthesis typically involves multi-step organic reactions, including cyclization of precursors and alkylation processes to introduce the ethoxy group. The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsConditions
1CyclizationPrecursor compoundsAcidic or basic conditions
2AlkylationEthyl halides, potassium carbonateBase-mediated reaction

Biological Activity Overview

Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant biological activities, particularly in anti-cancer and anti-inflammatory domains. This compound has shown promise as a dual inhibitor of critical targets such as c-Met and VEGFR-2, which are vital in cancer therapy .

The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction can inhibit enzyme functions or activate signaling pathways that result in the compound's observed biological effects. For instance, the compound's structural features allow it to engage with molecular targets effectively, potentially leading to therapeutic outcomes in cancer treatment .

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • In vitro studies have demonstrated that derivatives similar to this compound possess IC50 values indicating potent anti-cancer properties. For example, certain derivatives have exhibited IC50 values as low as 130 nM against various cancer cell lines .
  • Anti-Tubercular Effects :
    • The compound has also been evaluated for its anti-tubercular activity. Research indicates that related compounds show significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting that this class of compounds could be further explored for tuberculosis treatment .
  • Antimicrobial Properties :
    • Preliminary tests reveal moderate to good antibacterial activity against several pathogens. This property is attributed to the presence of the triazolo-pyrazine moiety which enhances interaction with bacterial targets .

Comparative Analysis

The following table compares the biological activities of this compound with other related compounds:

Compound NameTarget ActivityIC50 (μM)Notes
This compoundAnti-cancer130Effective against multiple cancer cell lines
3-chloro-N-(...benzamide)Dual inhibitor c-Met/VEGFR-20.20 - 0.35Significant in cancer therapy
Pyrazinamide derivativesAnti-tubercular1.35 - 2.18Effective against M. tuberculosis

Chemical Reactions Analysis

Chemical Reactions

N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide can participate in several types of chemical reactions:

Hydrolysis

Amides like N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide can undergo hydrolysis under acidic or basic conditions:RCONH2+H2ORCOOH+NH3\text{RCONH}_2+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{NH}_3This reaction is significant for understanding how the compound might behave in biological systems.

Nucleophilic Substitution

The presence of the triazole and pyrazine rings allows for nucleophilic substitution reactions. For instance:R X+NuR Nu+X\text{R X}+\text{Nu}^-\rightarrow \text{R Nu}+\text{X}^-Where RXR-X represents a halogenated derivative of the compound that can be substituted by a nucleophile.

Oxidation-Reaction

The furan moiety may undergo oxidation to yield corresponding furan derivatives or carboxylic acids:Furan+[O]Carboxylic Acid\text{Furan}+[O]\rightarrow \text{Carboxylic Acid}This transformation is vital for modifying the compound's reactivity and potential biological activity.

Characterization Techniques

To confirm the structure and purity of N-((8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide, various characterization techniques are employed:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the molecular structure by revealing information about hydrogen and carbon environments.

Mass Spectrometry (MS)

Mass spectrometry helps determine the molecular weight and fragmentation patterns of the compound.

Infrared Spectroscopy (IR)

IR spectroscopy identifies functional groups present in the molecule by analyzing characteristic absorption bands.

Biological Activity Table

CompoundActivityIC50 (μM)
Compound AAntiviral0.71
Compound BEnzyme Inhibition200

These findings suggest that further exploration of this compound could lead to significant advancements in drug development.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the triazolo[4,3-a]pyrazine core significantly impacts physicochemical and biological properties:

Compound Name 8-Position Substituent Key Features Molecular Weight Reference
Target Compound Ethoxy (OCH₂CH₃) Enhanced metabolic stability; lipophilic Not reported -
N-[(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide Hydroxy (OH) Polar, prone to glucuronidation; reduced bioavailability 336.315
4-(7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide 8-Oxo Electron-withdrawing group; potential for hydrogen bonding Not reported

Key Findings :

  • Ethoxy substitution (target compound) improves lipophilicity and resistance to Phase I metabolism compared to hydroxy analogs .
  • 8-Oxo derivatives (e.g., ) may enhance hydrogen-bonding capacity but reduce membrane permeability .

Linker and Carboxamide Group Variations

The methyl linker and carboxamide substituent influence steric and electronic interactions:

Compound Name Linker Group Carboxamide Substituent Molecular Weight Reference
Target Compound Methyl (CH₂) Furan-3-carboxamide Not reported -
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-phenylbutanamide Methyl (CH₂) 4-Phenylbutanamide 339.4
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide Methyl (CH₂) Furan-2-carboxamide 287.27
ω-(7-Aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides Alkyl chains Variable (aliphatic/aromatic) 300–400

Key Findings :

  • Furan-3-carboxamide (target) vs. furan-2-carboxamide () alters electronic distribution, affecting π-π stacking with aromatic residues .
  • Bulky substituents like 4-phenylbutanamide () may hinder solubility but enhance hydrophobic interactions .

Core Heterocycle Modifications

Variations in the fused heterocyclic system modulate electronic properties:

Compound Name Core Structure Biological Activity Reference
Target Compound Triazolo[4,3-a]pyrazine Not reported -
[1,2,4]Triazolo[4,3-a]pyridine sulfonamides Triazolo[4,3-a]pyridine Antimalarial (IC₅₀ = 2.24 µM)
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine Pyrazolo-triazolo-pyrimidine EGFR-TK inhibition

Key Findings :

  • Triazolo[4,3-a]pyridines () exhibit antimalarial activity, suggesting the target’s pyrazine core could be optimized for similar applications .
  • Pyrazolo-triazolo-pyrimidines () show EGFR-TK inhibition, highlighting the importance of core selection in target specificity .

Research Findings and Hypotheses

  • Metabolic Stability : Ethoxy substitution in the target compound likely reduces oxidative metabolism compared to hydroxy analogs .
  • Binding Interactions : The furan-3-carboxamide group may engage in hydrogen bonding with polar residues (e.g., asparagine) in enzyme active sites, similar to triazolo-pyridine sulfonamides .

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